molecular formula C23H21FN6O2 B2960158 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide CAS No. 1251556-42-9

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide

Cat. No.: B2960158
CAS No.: 1251556-42-9
M. Wt: 432.459
InChI Key: OEXYMNUUHMKRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid architecture combining a 4-fluorophenyl-substituted 1,2,3-triazole, a piperidine ring, and an indole-2-carboxamide moiety. The triazole and piperidine groups are linked via a carbonyl bridge, while the indole carboxamide is attached to the piperidine’s 4-position.

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c24-16-5-7-18(8-6-16)30-14-21(27-28-30)23(32)29-11-9-17(10-12-29)25-22(31)20-13-15-3-1-2-4-19(15)26-20/h1-8,13-14,17,26H,9-12H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXYMNUUHMKRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorophenyl-1H-1,2,3-triazole intermediate, which is then coupled with piperidine and indole derivatives. Common synthetic methods include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of azides and alkynes.

    Amide Bond Formation: Coupling reactions to form the amide bond between the triazole and piperidine moieties.

    Substitution Reactions: Introduction of the fluorine atom via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluorophenyl and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The precise molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key motifs with several derivatives in the evidence:

Compound Name / Example Key Substituents Molecular Features Synthesis Yield (if reported) Reference
Target Compound 4-Fluorophenyl, 1,2,3-triazole, piperidine, indole-2-carboxamide Hybrid heterocyclic system N/A -
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide () Piperidin-4-yl, indole-3-carboxamide, methoxypyridinone Indole-piperidine linkage 66%
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Fluorophenyl, pyrazolopyrimidine, chromen-4-one Dual fluorination; fused heterocycles 28%
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () 4-Fluorobenzyl, piperidine, benzimidazole Fluorinated benzyl-piperidine scaffold N/A
5-Ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide () Pyrazole, thiophene-carboxamide Small heterocyclic carboxamide N/A

Key Observations :

  • Fluorinated Aromatic Systems : The target compound and Example 53 () both incorporate fluorophenyl groups, which enhance metabolic stability and binding affinity in drug design .
  • Heterocyclic Diversity : The indole and triazole in the target compound contrast with the pyrazolopyrimidine () and benzimidazole () in analogues, suggesting divergent biological targets.
  • Synthetic Complexity : The target compound’s multi-step synthesis (inferred from ’s methodology) may result in lower yields compared to simpler carboxamides (e.g., ).
Pharmacological Implications (Inferred)
  • Triazole vs. Pyrazole : The 1,2,3-triazole in the target compound may offer superior metabolic resistance compared to pyrazoles (e.g., ), as triazoles are less prone to oxidative degradation .

Methodological Considerations

  • Chromatography : Silica gel purification () remains a cornerstone for isolating polar intermediates in these syntheses .

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a novel compound that combines the pharmacological properties of triazole and indole scaffolds. This article explores its biological activity, particularly its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes a triazole moiety linked to a piperidine and an indole ring. The presence of the 4-fluorophenyl group enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests demonstrated that it exhibits potent activity against the Hep-G2 liver cancer cell line, with a notable reduction in cell viability.

CompoundCell LineCell Viability (%)IC50 (µg/mL)
This compoundHep-G211.72 ± 0.5355.40
DoxorubicinHep-G210.8 ± 0.41-
EllipticineHep-G211.5 ± 0.55-

The compound's cytotoxicity was comparable to established chemotherapeutic agents like doxorubicin and ellipticine, suggesting its potential as an effective anticancer agent .

The anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Molecular docking studies indicate that it interacts effectively with key proteins involved in cell cycle regulation and apoptosis pathways, such as P53 and Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of electronegative groups such as fluorine significantly enhances the biological activity of indole-triazole hybrids. Substituents on the phenyl ring also play a crucial role in modulating the compound's efficacy against cancer cells .

Case Studies

A recent study evaluated various indole-triazole derivatives for their anticancer properties. Among these, compounds with halogen substitutions exhibited superior cytotoxicity against Hep-G2 cells. The study concluded that the presence of fluorine in specific positions on the aromatic rings correlates with increased potency .

Another investigation focused on the pharmacological significance of triazole-based compounds, emphasizing their broad-spectrum activity against different types of cancers and their potential role as lead compounds for drug development .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis involves multi-step processes, typically starting with condensation reactions of fluorinated aryl precursors with heterocyclic intermediates. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common, followed by coupling with piperidine and indole moieties . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm regioselectivity and structural integrity (e.g., 1^1H NMR δ 1.64–7.64 ppm for piperidine and indole protons) .
  • X-ray Crystallography: Resolve stereochemistry and confirm bond angles (e.g., bond lengths: C–C = 1.46–1.52 Å) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]+^+ at m/z 473.3) .

Basic: How is structural analysis performed to confirm the target compound’s geometry?

Answer:
X-ray crystallography is the gold standard for resolving 3D geometry. For example, analogs with similar scaffolds (e.g., triazole-piperidine-indole hybrids) show dihedral angles of 85–90° between aromatic rings, critical for ligand-receptor interactions . Synchrotron radiation or low-temperature (295 K) single-crystal diffraction minimizes thermal motion artifacts .

Advanced: What strategies address low aqueous solubility in pharmacological assays?

Answer:
Low solubility (e.g., <10 µM in PBS) is a common limitation. Mitigation strategies include:

  • Derivatization: Introduce polar groups (e.g., –OH, –COOH) without disrupting pharmacophores .
  • Co-solvents: Use DMSO/PEG-400 mixtures (<5% v/v) to maintain bioactivity .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: How are enzyme inhibition mechanisms elucidated, and how can contradictory data be resolved?

Answer:
Mechanistic studies combine kinetic assays (e.g., IC50_{50} determination) and molecular docking (e.g., AutoDock Vina). Contradictions arise due to:

  • Off-target effects: Validate selectivity via kinase profiling panels .
  • Solvent artifacts: Control for DMSO-induced protein denaturation (<0.1% v/v) .
  • Redundancy in pathways: Use CRISPR knockout models to confirm target relevance .

Advanced: How can researchers resolve discrepancies in biological activity across studies?

Answer:
Contradictions often stem from:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cell line differences: Use isogenic cell lines and validate receptor expression (e.g., qPCR/Western blot) .
  • Metabolic instability: Perform LC-MS/MS to monitor compound degradation in media .

Advanced: What experimental design (DoE) approaches optimize reaction yields?

Answer:
Design of Experiments (DoE) using flow chemistry (e.g., Omura-Sharma-Swern oxidation) improves reproducibility and reduces byproducts . Key factors:

ParameterOptimal RangeImpact on Yield
Temperature25–40°C±15%
Residence Time2–5 min±20%
Catalyst Loading0.5–1.5 mol%±10%

Central composite designs (CCD) identify interactions between variables .

Advanced: How is multi-step synthesis optimized for scalability?

Answer:
Critical steps include:

  • Intermediate purification: Flash chromatography (silica gel, hexane/EtOAc gradients) removes azide impurities .
  • Catalyst screening: Pd/C or Ni catalysts for selective reductions (e.g., nitro to amine groups) .
  • In-line analytics: Use FTIR or HPLC-MS to monitor reaction progress in real-time .

Advanced: What methods are used for comprehensive bioactivity profiling?

Answer:

  • In vitro panels: Screen against 100+ kinases or GPCRs to identify off-target effects .
  • ADMETox assays: Assess permeability (Caco-2), metabolic stability (human liver microsomes), and cardiotoxicity (hERG inhibition) .
  • In vivo models: Use xenograft mice for pharmacokinetics (e.g., t1/2_{1/2} >4 h) and efficacy (e.g., tumor growth inhibition >50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.